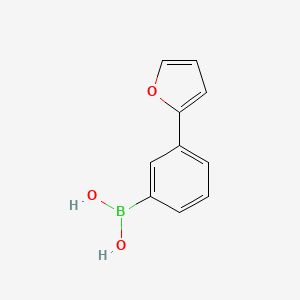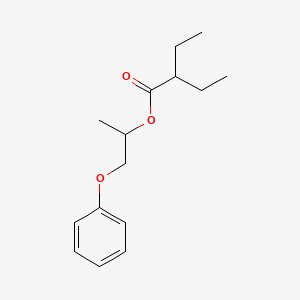
4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane is an organic compound that belongs to the class of boron-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate alkene or alkyne. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or THF (tetrahydrofuran). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.
Wissenschaftliche Forschungsanwendungen
4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly as a precursor for boron-containing pharmaceuticals.
Materials Science: The compound is investigated for its role in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the compound can form stable complexes with other molecules, influencing their reactivity and stability. This property is particularly useful in catalysis and drug design, where the compound can modulate the activity of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane include other boron-containing heterocycles, such as:
Boronic Acids: Compounds with the general formula R-B(OH)2.
Boronate Esters: Compounds with the general formula R-B(OR’)2.
Boranes: Compounds containing boron-hydrogen bonds.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity. The presence of the phenylprop-1-en-1-yl group and the dioxaborolane ring makes it a versatile compound for various applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C15H21BO2 |
|---|---|
Molekulargewicht |
244.14 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(2-phenylprop-1-enyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-12(13-9-7-6-8-10-13)11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3 |
InChI-Schlüssel |
UWZANNWZLJPRSC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


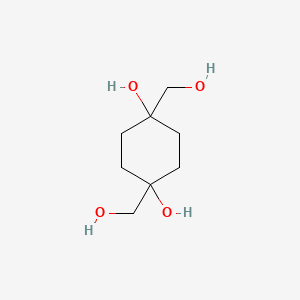
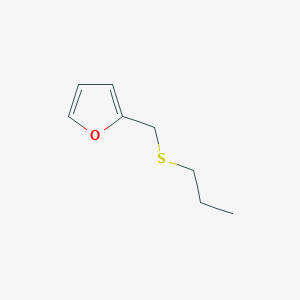
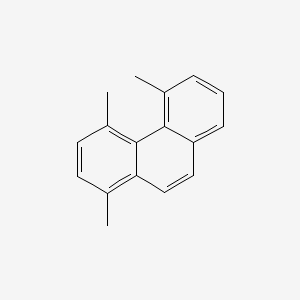
![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)
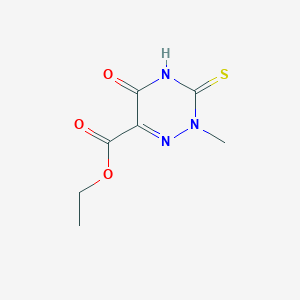

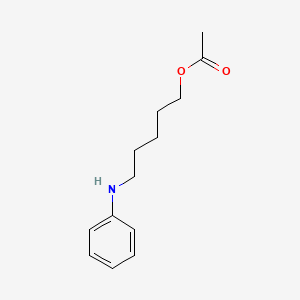
![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)

![O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate](/img/structure/B14005161.png)
